N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions to form 6-methoxy-1,3-benzothiazole.
Chromene Synthesis: The chromene structure can be synthesized by a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the benzothiazole and chromene moieties through an amide bond formation. This can be achieved by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both benzothiazole and chromene moieties, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H16N2O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O4S/c1-10-6-13-15(23)9-17(26-16(13)7-11(10)2)19(24)22-20-21-14-5-4-12(25-3)8-18(14)27-20/h4-9H,1-3H3,(H,21,22,24) |
InChI Key |
QZMMQTSIXLFUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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